N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide
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Description
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C23H17F3N2OS2 and its molecular weight is 458.52. The purity is usually 95%.
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Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C22H17N3O3S2
- Molecular Weight : 435.52 g/mol
- IUPAC Name : this compound
The primary target for this compound is Mycobacterium tuberculosis , where it exhibits antibacterial properties. The nitro group at the 4th position enhances its antibacterial action by disrupting the biochemical pathways essential for the growth and survival of the bacteria. Specifically, it inhibits the synthesis of critical components necessary for bacterial cell wall formation and metabolism.
Antimicrobial Activity
Research indicates that this compound shows significant inhibition against various strains of Mycobacterium tuberculosis. The mechanism involves:
- Inhibition of Cell Growth : The compound disrupts the cell wall synthesis in Mycobacterium tuberculosis, leading to bacterial cell death.
- Biochemical Pathway Interference : It affects key metabolic pathways within the bacteria, ultimately resulting in growth inhibition.
Anticancer Properties
In addition to its antimicrobial activity, this compound has demonstrated potential anticancer activity:
- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as HCT-116 and HT-29. It activates the mitochondrial apoptotic pathway by up-regulating pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins like Bcl2 .
Compound | IC50 (µM) | Mechanism |
---|---|---|
RB7 | 6.587 - 11.10 | Induces apoptosis via mitochondrial pathway |
Toxicity and Side Effects
While the compound shows promising biological activity, its toxicity profile needs thorough evaluation. Preliminary studies suggest moderate toxicity levels in certain cell lines; however, extensive toxicity testing is required to establish safety for therapeutic use.
Case Studies and Research Findings
-
Antitubercular Activity :
A study highlighted the effectiveness of this compound against multidrug-resistant strains of Mycobacterium tuberculosis. The results indicated a significant reduction in bacterial load in treated cultures compared to controls. -
Cancer Cell Apoptosis :
A detailed investigation into its anticancer properties revealed that treatment with this compound led to increased expression of apoptotic markers in HT-29 cells. The study utilized flow cytometry to quantify apoptosis rates and confirmed that the compound effectively triggers cell death pathways .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2OS2/c24-23(25,26)14-7-5-6-13(12-14)20(29)28-22-19(15-8-1-3-10-17(15)30-22)21-27-16-9-2-4-11-18(16)31-21/h2,4-7,9,11-12H,1,3,8,10H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIXVBKXOLQKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.